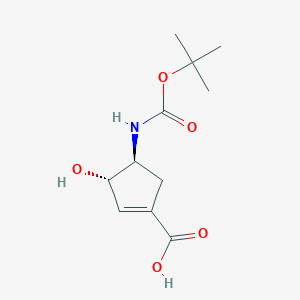
(3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a cyclopentene ring with a hydroxyl group and a tert-butyloxycarbonyl (Boc) protected amino group, making it a versatile intermediate in various synthetic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentene derivative.
Hydroxylation: Introduction of the hydroxyl group at the 3-position of the cyclopentene ring.
Amino Group Protection: The amino group is protected using tert-butyloxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Carboxylation: Introduction of the carboxylic acid group at the 1-position of the cyclopentene ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to scale up the production efficiently.
化学反応の分析
Types of Reactions
(3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Deprotection of the Boc group can be achieved using TFA (Trifluoroacetic acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
科学的研究の応用
(3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal a reactive amino group, which can then participate in various biochemical pathways. The hydroxyl and carboxylic acid groups also contribute to its reactivity and binding affinity with target molecules.
類似化合物との比較
Similar Compounds
(3S,4S)-4-Amino-3-hydroxycyclopent-1-ene-1-carboxylic acid: Lacks the Boc protection, making it more reactive.
(3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-methoxycyclopent-1-ene-1-carboxylic acid: Contains a methoxy group instead of a hydroxyl group, altering its reactivity.
Uniqueness
The presence of the Boc-protected amino group in (3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylic acid provides a unique advantage in synthetic chemistry, allowing for selective deprotection and functionalization. This makes it a valuable intermediate in the synthesis of complex molecules.
特性
分子式 |
C11H17NO5 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC名 |
(3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-7-4-6(9(14)15)5-8(7)13/h5,7-8,13H,4H2,1-3H3,(H,12,16)(H,14,15)/t7-,8-/m0/s1 |
InChIキー |
VGLAXEIGOPKPIR-YUMQZZPRSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H]1CC(=C[C@@H]1O)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC1CC(=CC1O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione](/img/structure/B12933815.png)
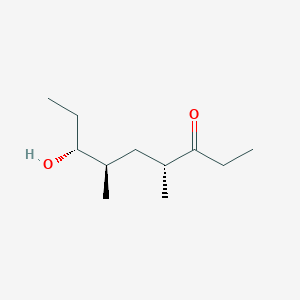
![1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933830.png)
![2-Bromo-1-[2-(octylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12933840.png)
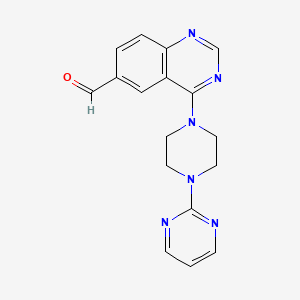
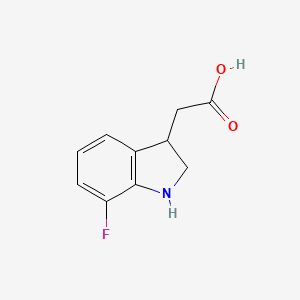
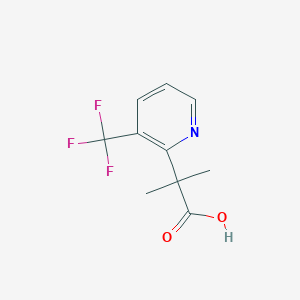
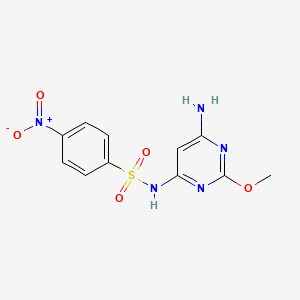
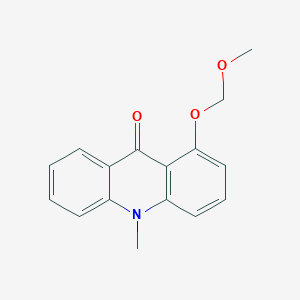

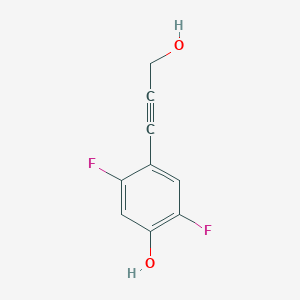

![12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933919.png)
![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12933920.png)
